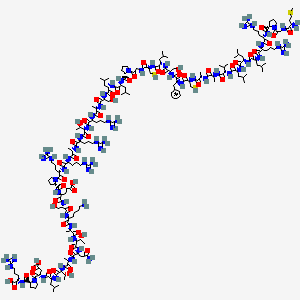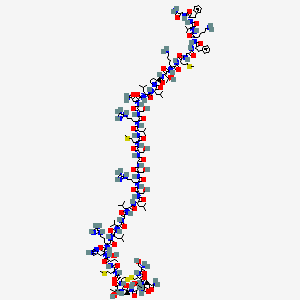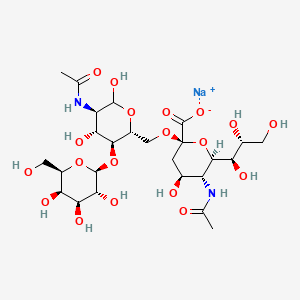
3'-N-Acétylneuraminyl-N-acétyllactosamine sel de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is a glycan component of O-glycopeptidesThis compound is used in various scientific research applications, particularly in the study of influenza viruses and milk oligosaccharides .
Applications De Recherche Scientifique
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt has several scientific research applications, including:
Chemistry: It is used as a reference material in the analysis of milk oligosaccharides.
Biology: It is used to make avian receptor analogue glycoprobes to study the binding of influenza viruses.
Industry: It is used in the production of glycan components for various industrial applications.
Mécanisme D'action
Target of Action
It is known that this compound is a glycan component of o-glycopeptides , which suggests that it may interact with proteins or enzymes that recognize or modify these structures.
Mode of Action
As a glycan component of O-glycopeptides , it may be involved in protein recognition or modification processes
Biochemical Pathways
Given its role as a glycan component of O-glycopeptides , it may be involved in the biosynthesis or modification of these structures, which are important in numerous biological processes.
Result of Action
As a component of O-glycopeptides , it may influence the structure and function of these molecules, potentially affecting cellular processes such as cell signaling, adhesion, or immune response.
Analyse Biochimique
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to make an avian receptor analogue glycoprobe to study the binding of influenza viruses . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves a variety of interactions at the molecular level. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt are not well-documented. it is likely produced using similar glycosylation techniques as those used in laboratory settings, scaled up for industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Sialyllactose: Another glycan component used in similar research applications.
6’-Sialyllactose sodium salt: A similar compound with different glycosidic linkages.
N-Acetyl-D-lactosamine: A related compound used in glycan research.
Uniqueness
3’-N-Acetylneuraminyl-N-acetyllactosamine sodium salt is unique due to its specific glycosidic linkages and its role in studying influenza virus binding. Its structure allows it to serve as a reference material and a glycoprobe in various scientific research applications.
Propriétés
Numéro CAS |
81693-22-3 |
|---|---|
Formule moléculaire |
C25H42N2O19 |
Poids moléculaire |
674.6 g/mol |
Nom IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-8(32)26-10(4-28)16(37)20(13(36)6-30)44-23-19(40)22(18(39)14(7-31)43-23)46-25(24(41)42)3-11(34)15(27-9(2)33)21(45-25)17(38)12(35)5-29/h4,10-23,29-31,34-40H,3,5-7H2,1-2H3,(H,26,32)(H,27,33)(H,41,42)/t10-,11-,12+,13+,14+,15+,16+,17+,18-,19+,20+,21+,22-,23-,25-/m0/s1 |
Clé InChI |
RGZDLTASXRMKKF-RXEVBYPSSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O)O |
SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)O)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)O)O.[Na+] |
SMILES canonique |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)O)O |
Synonymes |
Neu5Ac2-α-3Gal1-β-4GlcNAc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


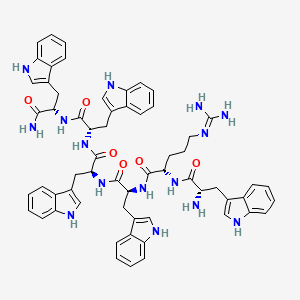
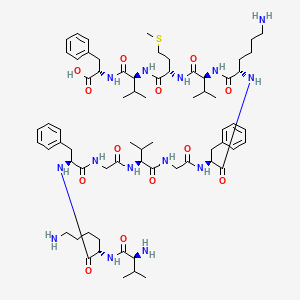
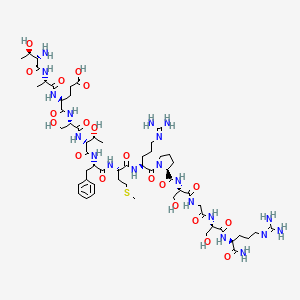
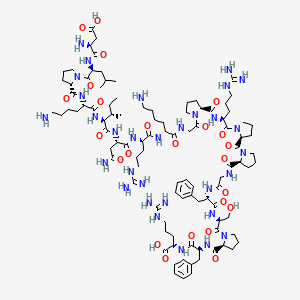
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
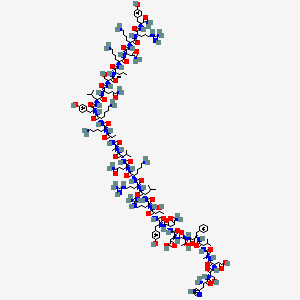

![d[Cha4]AVP](/img/structure/B561571.png)
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)
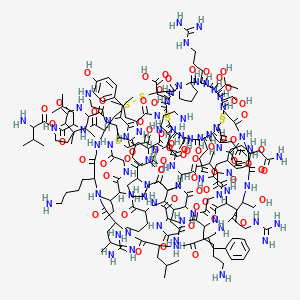
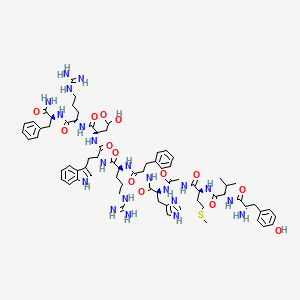
![[Ala17]-MCH](/img/new.no-structure.jpg)
